molecular formula C8H5NaO3 B1630106 Sodium phenylglyoxylate CAS No. 43165-51-1

Sodium phenylglyoxylate

Cat. No.: B1630106
CAS No.: 43165-51-1
M. Wt: 172.11 g/mol
InChI Key: GGDFZLZSWSCHFU-UHFFFAOYSA-M
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Description

Sodium phenylglyoxylate is the sodium salt of phenylglyoxylic acid, an organic compound with the formula C₈H₅NaO₃. It is a colorless solid that is soluble in water and commonly used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis and its utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylglyoxylate can be synthesized through the oxidation of mandelic acid using potassium permanganate. The reaction involves the following steps:

  • Dissolve mandelic acid in water.
  • Add potassium permanganate slowly while maintaining the temperature below 10°C.
  • Stir the mixture until the reaction is complete.
  • Filter the mixture to remove manganese dioxide.
  • Neutralize the filtrate with sodium hydroxide to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of benzoyl cyanide followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium phenylglyoxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoylformic acid.

    Reduction: It can be reduced to form mandelic acid.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Benzoylformic acid.

    Reduction: Mandelic acid.

    Substitution: Derivatives such as phenylglyoxylate esters or amides.

Scientific Research Applications

Sodium phenylglyoxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of sodium phenylglyoxylate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes such as benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde and carbon dioxide. This reaction is crucial in metabolic pathways and has implications in various biological processes.

Comparison with Similar Compounds

    Phenylglyoxylic acid: The parent compound of sodium phenylglyoxylate.

    Mandelic acid: A related compound that can be synthesized from this compound through reduction.

    Benzoylformic acid: An oxidation product of this compound.

Comparison: this compound is unique due to its solubility in water and its role as an intermediate in various chemical reactions. Unlike phenylglyoxylic acid, it is more stable and easier to handle in aqueous solutions. Compared to mandelic acid and benzoylformic acid, this compound offers distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

sodium;2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFZLZSWSCHFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

611-73-4 (Parent)
Record name Benzeneacetic acid, alpha-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068459
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43165-51-1
Record name Benzeneacetic acid, alpha-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenylglyoxylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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